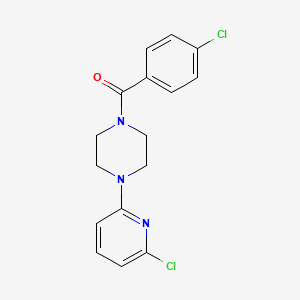

1-(4-chlorobenzoyl)-4-(6-chloropyridin-2-yl)piperazine

Description

1-(4-Chlorobenzoyl)-4-(6-chloropyridin-2-yl)piperazine is a piperazine-based compound featuring a 4-chlorobenzoyl group at position 1 and a 6-chloropyridin-2-yl substituent at position 4 of the piperazine ring. The chlorinated aromatic moieties likely enhance its lipophilicity and binding affinity to biological targets, while the pyridine ring introduces steric and electronic effects distinct from simpler phenyl or benzhydryl groups.

Properties

IUPAC Name |

(4-chlorophenyl)-[4-(6-chloropyridin-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N3O/c17-13-6-4-12(5-7-13)16(22)21-10-8-20(9-11-21)15-3-1-2-14(18)19-15/h1-7H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVAZPQVUSNAIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzoyl)-4-(6-chloropyridin-2-yl)piperazine typically involves the following steps:

Formation of 4-chlorobenzoyl chloride: This can be achieved by reacting 4-chlorobenzoic acid with thionyl chloride under reflux conditions.

Nucleophilic substitution reaction: The 4-chlorobenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 1-(4-chlorobenzoyl)piperazine.

Formation of 6-chloropyridin-2-yl chloride: This can be synthesized by reacting 6-chloropyridine with thionyl chloride.

Final coupling reaction: The 1-(4-chlorobenzoyl)piperazine is then reacted with 6-chloropyridin-2-yl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzoyl)-4-(6-chloropyridin-2-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

Pharmacological Applications

-

Antipsychotic Activity :

- Research indicates that piperazine derivatives, including 1-(4-chlorobenzoyl)-4-(6-chloropyridin-2-yl)piperazine, have been synthesized and evaluated for their antipsychotic properties. These compounds are designed to modulate neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in the treatment of schizophrenia and other mood disorders. Studies have shown promising results in animal models, demonstrating efficacy in reducing symptoms associated with psychosis .

-

Anticancer Properties :

- The compound has been investigated for its anticancer activity against various cancer cell lines. Preliminary studies suggest that it exhibits moderate to high cytotoxic effects against cervical (HeLa) and gastric cancer cells (SGC-7901), indicating potential as an antineoplastic agent . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation, which are critical pathways in cancer therapy.

-

Antimicrobial Activity :

- There is evidence supporting the antimicrobial properties of piperazine derivatives. Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a role in treating bacterial infections. The structure-activity relationship (SAR) studies indicate that modifications on the piperazine ring can enhance antibacterial potency .

Biochemical Applications

- Enzyme Inhibition :

-

Receptor Modulation :

- The compound has been evaluated for its ability to modulate specific receptors in the central nervous system (CNS). For instance, piperazine derivatives can act as antagonists or agonists at serotonin receptors, influencing mood and anxiety levels. This receptor modulation is essential for developing novel antidepressants and anxiolytics .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antipsychotic Activity | Demonstrated significant reduction in psychotic symptoms in animal models using piperazine derivatives. |

| Study B | Anticancer Properties | Showed cytotoxic effects on HeLa and SGC-7901 cells with IC50 values indicating moderate potency. |

| Study C | Antimicrobial Activity | Exhibited strong antibacterial activity against Staphylococcus aureus with MIC values comparable to standard antibiotics. |

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-4-(6-chloropyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences :

- Pyridine vs. Benzhydryl : Replacing benzhydryl (as in 5a) with 6-chloropyridin-2-yl (target compound) may reduce steric hindrance and improve solubility due to pyridine’s polar nature.

- Chlorine Positioning: The 6-chloro substitution on pyridine (target) vs.

Pharmacological Activities

Key Findings :

- Cytotoxicity : Compounds with dual chlorinated aromatic groups (e.g., 5a) show potent anticancer activity, suggesting the target compound’s 4-chlorobenzoyl and 6-chloropyridinyl groups may similarly enhance tumor cell inhibition .

- Antimicrobial Effects : Piperazines with heterocyclic appendages (e.g., imidazole in ) exhibit broad-spectrum activity. The target’s pyridine moiety could mimic these effects by disrupting microbial membranes or enzymes .

- Enzyme Inhibition : BCTC’s chloropyridine group is critical for VR1 antagonism, implying the target’s pyridinyl substituent may enable selective binding to ion channels or receptors .

Physicochemical Properties

- Lipophilicity: The 4-chlorobenzoyl group increases logP compared to non-chlorinated analogs, enhancing membrane permeability.

- Molecular Weight : Estimated at ~380 g/mol (C₁₈H₁₆Cl₂N₃O), within the acceptable range for drug-likeness.

- Solubility : Pyridine’s nitrogen may improve aqueous solubility relative to purely aromatic substituents (e.g., benzhydryl in 5a) .

Optimization Considerations :

- Chlorine Positioning : Introducing electron-withdrawing groups (e.g., 6-Cl on pyridine) may stabilize the molecule and enhance binding.

- Hybrid Scaffolds : Combining chlorobenzoyl with pyridinyl (as in the target) could merge cytotoxic and antimicrobial properties observed in other derivatives .

Biological Activity

1-(4-chlorobenzoyl)-4-(6-chloropyridin-2-yl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, particularly focusing on its anticancer properties and receptor interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with 4-(6-chloropyridin-2-yl)piperazine in the presence of a base. This method allows for the formation of the desired piperazine derivative with high yield and purity.

Anticancer Properties

Recent studies have demonstrated that derivatives of piperazine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data against selected cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HUH7 | 5.3 | Induces apoptosis, inhibits microtubule synthesis |

| MCF7 | 3.8 | Cell cycle arrest, angiogenesis inhibition | |

| HCT-116 | 4.1 | Direct cytotoxicity through apoptosis | |

| KATO-3 | 6.0 | Disruption of cell proliferation |

The compound has shown effective inhibition of cell growth in liver, breast, colon, and gastric cancer cells . Notably, studies have indicated that it can induce apoptosis in these cells, which is crucial for cancer treatment .

Receptor Interactions

This compound also interacts with various neurotransmitter receptors, including dopamine receptors. Research indicates that it acts as a selective D3 dopamine receptor agonist . The following table summarizes its receptor activity:

| Receptor Type | Activity | Potency (EC50) |

|---|---|---|

| D3 Dopamine Receptor | Agonist | 20 nM |

| D2 Dopamine Receptor | Weak antagonist | >1000 nM |

| 5-HT1A Serotonin Receptor | Partial agonist | 50 nM |

These interactions suggest potential applications in treating neurological disorders alongside its anticancer properties.

Case Studies

In a notable case study involving the compound's anticancer efficacy, researchers treated mice with xenografted tumors using varying doses of this compound. Results indicated a dose-dependent reduction in tumor size compared to control groups, supporting its therapeutic potential .

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.

- Microtubule Inhibition : Disruption of microtubule dynamics essential for cell division.

- Angiogenesis Inhibition : Preventing new blood vessel formation necessary for tumor growth.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-chlorobenzoyl)-4-(6-chloropyridin-2-yl)piperazine, and how can purification challenges be addressed?

- Methodology : The compound can be synthesized via coupling reactions between halogenated aryl piperazines and acyl chlorides. For example, 1-(2,4-dichlorophenyl)piperazine derivatives are synthesized by substituting chlorophenyl groups onto the piperazine ring using nucleophilic aromatic substitution (SNAr) . Purification often involves normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) or crystallization with solvents like diethyl ether . Challenges include removing unreacted starting materials; optimizing mobile phase polarity improves resolution.

Q. How can reaction conditions be optimized to enhance yields of halogenated piperazine derivatives?

- Methodology : Key factors include:

- Temperature : SNAr reactions typically require reflux conditions (e.g., 80–100°C in DMF or DCM) to activate aromatic electrophiles .

- Catalysts : Use coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with 1-hydroxy-7-azabenzotriazole (HOAt) to facilitate amide bond formation .

- Solvent choice : Polar aprotic solvents (e.g., DCM, THF) enhance solubility of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity and purity?

- Methodology :

- NMR : 1H/13C NMR confirms substitution patterns on the piperazine ring and aromatic moieties. For example, splitting patterns in aromatic regions distinguish chlorobenzoyl and chloropyridinyl groups .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic Cl patterns .

- XRD : Resolves crystallographic disorder in substituted aryl groups (e.g., disordered aroyl rings in halogenated derivatives) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s receptor binding affinity?

- Methodology :

- Steric effects : Bulkier substituents (e.g., 4-chlorobenzoyl vs. acetyl) may hinder binding to hydrophobic pockets in target receptors. Docking studies using software like AutoDock can model steric clashes .

- Electronic effects : Electron-withdrawing groups (e.g., Cl) increase electrophilicity, enhancing interactions with nucleophilic residues (e.g., serotonin receptor binding sites). Hammett constants (σ) quantify electronic contributions .

Q. What strategies resolve discrepancies in crystallographic data for piperazine derivatives with disordered substituents?

- Methodology :

- Occupancy refinement : Treat disordered aroyl rings (e.g., 2-chlorobenzoyl in ) as partial occupancies (e.g., 94.2% vs. 5.8%) during XRD refinement .

- Twinned crystals : Use PLATON or TWINLAW to detect and model twinning in low-symmetry space groups .

- Complementary techniques : Pair XRD with solid-state NMR to validate dynamic disorder .

Q. How can computational models predict metabolic stability, and what in vitro assays validate these predictions?

- Methodology :

- ADMET prediction : Tools like SwissADME estimate metabolic liabilities (e.g., CYP450-mediated oxidation of chlorobenzoyl groups) using topological polar surface area (TPSA) and LogP .

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) .

- CYP inhibition : Fluorescent-based assays (e.g., Vivid® CYP450) identify isoform-specific inhibition (e.g., CYP2D6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.